3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, which involves a single atom that is shared by two rings. The presence of the pyrazolo[1,5-a]pyridine moiety in its structure makes it a significant compound in medicinal chemistry and material science due to its potential biological activities and photophysical properties.
Preparation Methods
The synthesis of 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrazole derivative with a pyridine carboxylic acid under specific conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then subjected to further reactions to introduce the spiro linkage and the triazaspiro moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and amines.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new ring structures, which can be catalyzed by acids or bases
Scientific Research Applications
3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
When compared to other similar compounds, 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its unique spiro linkage and the presence of the pyrazolo[1,5-a]pyridine moiety. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazolo core but differ in the fused ring structure, leading to different biological and photophysical properties.
Spiro compounds: Other spiro compounds may have different ring systems and functional groups, resulting in varied chemical reactivity and applications.
Triazaspiro compounds: These compounds have a similar spiro linkage but may lack the pyrazolo[1,5-a]pyridine moiety, affecting their overall properties and uses
Properties
IUPAC Name |
3-methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-13(22)15(17-14(18)23)5-7-19(9-15)12(21)10-8-16-20-6-3-2-4-11(10)20/h2-4,6,8H,5,7,9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZJLZFNXBHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(C2)C(=O)C3=C4C=CC=CN4N=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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